4-Styrenylzinc bromide
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Overview
Description
4-Styrenylzinc bromide is an organozinc compound with the molecular formula C8H7BrZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
4-Styrenylzinc bromide can be synthesized through various methods. One common approach involves the reaction of styrene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the formation of the desired product .
Industrial production methods for this compound often involve large-scale batch processes. These methods may include the use of specialized reactors and purification techniques to obtain high-purity products suitable for commercial applications .
Chemical Reactions Analysis
4-Styrenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-Styrenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to modify biomolecules and study their interactions.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Styrenylzinc bromide involves its ability to form carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, donating electrons to form new bonds with electrophilic partners. This process is often catalyzed by transition metals such as palladium, which facilitate the transfer of the styrenyl group to the target molecule .
Comparison with Similar Compounds
4-Styrenylzinc bromide can be compared to other organozinc compounds such as phenylzinc bromide and vinylzinc bromide. While all these compounds are used in cross-coupling reactions, this compound is unique due to its styrenyl group, which imparts specific reactivity and selectivity in certain reactions .
Similar compounds include:
- Phenylzinc bromide
- Vinylzinc bromide
- Benzylzinc bromide
These compounds share similar properties but differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
bromozinc(1+);ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2,4-7H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISDKBIUKHFCD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=[C-]C=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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